8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure. This compound features a tert-butylbenzoyl group and a methylsulfanyl group attached to an azabicyclo[3.2.1]octane core. The presence of these functional groups imparts distinct chemical properties and reactivity patterns to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the introduction of the tert-butylbenzoyl group through a Friedel-Crafts acylation reaction, followed by the incorporation of the methylsulfanyl group via nucleophilic substitution. The azabicyclo[3.2.1]octane core can be constructed using a Diels-Alder reaction, which provides the bicyclic framework.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane has found applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The tert-butylbenzoyl and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic cores but different substituents.
tert-butylbenzoyl compounds: Molecules featuring the tert-butylbenzoyl group attached to various cores.
Methylsulfanyl compounds: Compounds containing the methylsulfanyl group attached to different frameworks.
Uniqueness
8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane is unique due to the combination of its bicyclic core with the tert-butylbenzoyl and methylsulfanyl groups. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NOS/c1-19(2,3)14-7-5-13(6-8-14)18(21)20-15-9-10-16(20)12-17(11-15)22-4/h5-8,15-17H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTWYSNWESKPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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